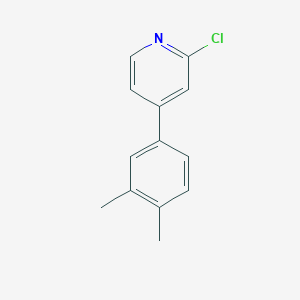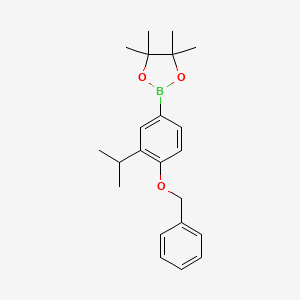![molecular formula C6H7NaO3 B14027063 Sodium 5-oxaspiro[2.3]hexane-1-carboxylate](/img/structure/B14027063.png)
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-oxaspiro[23]hexane-1-carboxylate is a chemical compound characterized by a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-oxaspiro[2.3]hexane-1-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with appropriate reagents to form the spirocyclic structure. One common method involves the use of lithium diisopropylamide in an aprotic medium to induce isomerization . Another approach includes bromohydroxylation followed by dehydrobromination or direct epoxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for isomerization, N-bromosuccinimide for bromohydroxylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives and other spirocyclic compounds .
Aplicaciones Científicas De Investigación
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 5-oxaspiro[2.3]hexane-1-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate: Similar in structure but with a methyl group instead of sodium.
1-oxaspiro[2.3]hexane-5-carbonitrile: Contains a nitrile group instead of a carboxylate group.
Uniqueness
Sodium 5-oxaspiro[2.3]hexane-1-carboxylate is unique due to its sodium salt form, which can influence its solubility, reactivity, and biological interactions compared to its methyl or nitrile counterparts .
Propiedades
Fórmula molecular |
C6H7NaO3 |
|---|---|
Peso molecular |
150.11 g/mol |
Nombre IUPAC |
sodium;5-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C6H8O3.Na/c7-5(8)4-1-6(4)2-9-3-6;/h4H,1-3H2,(H,7,8);/q;+1/p-1 |
Clave InChI |
DSCZTAZTSHTKLW-UHFFFAOYSA-M |
SMILES canónico |
C1C(C12COC2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



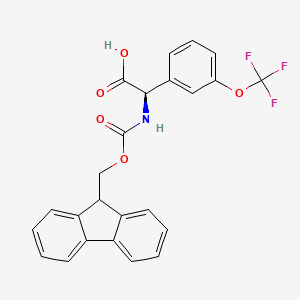


![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
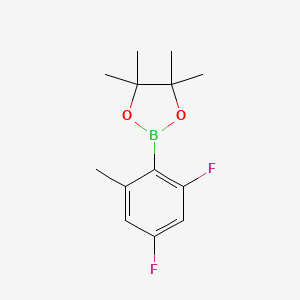


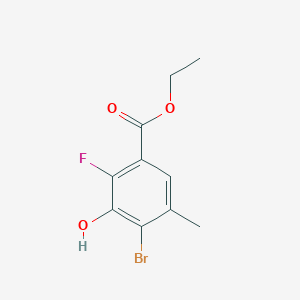
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

